molecular formula C9H6F4O2 B037983 Ethyl 2,3,4,5-tetrafluorobenzoate CAS No. 122894-73-9

Ethyl 2,3,4,5-tetrafluorobenzoate

Cat. No.: B037983
CAS No.: 122894-73-9
M. Wt: 222.14 g/mol
InChI Key: SBHMXBYMQZRRLC-UHFFFAOYSA-N
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Description

Ethyl 2,3,4,5-tetrafluorobenzoate is an organic compound with the molecular formula C9H6F4O2. It is a derivative of benzoic acid, where four hydrogen atoms on the benzene ring are replaced by fluorine atoms, and the carboxyl group is esterified with ethanol. This compound is known for its unique chemical properties due to the presence of multiple fluorine atoms, which significantly influence its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3,4,5-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with ethanol. This reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the continuous esterification of 2,3,4,5-tetrafluorobenzoic acid with ethanol. This process can be optimized for higher yields and purity by controlling the reaction temperature, pressure, and the molar ratio of reactants. Additionally, the use of advanced catalysts and purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3,4,5-tetrafluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atoms on the benzene ring can be replaced by nucleophiles such as amines, thiols, and alkoxides. This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

    Hydrolysis: The ester group can be hydrolyzed to yield 2,3,4,5-tetrafluorobenzoic acid and ethanol. This reaction typically occurs under acidic or basic conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) in aqueous or alcoholic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives of this compound.

    Hydrolysis: 2,3,4,5-tetrafluorobenzoic acid and ethanol.

    Reduction: 2,3,4,5-tetrafluorobenzyl alcohol.

Scientific Research Applications

Ethyl 2,3,4,5-tetrafluorobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique reactivity due to the presence of fluorine atoms makes it valuable in the development of new materials and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.

    Medicine: this compound is explored for its potential use in drug development, particularly in the design of fluorinated drugs that exhibit improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of ethyl 2,3,4,5-tetrafluorobenzoate is largely influenced by the electron-withdrawing effects of the fluorine atoms. These effects increase the electrophilicity of the carbonyl carbon in the ester group, making it more reactive towards nucleophiles. Additionally, the fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, which can influence the compound’s behavior in biological systems.

Comparison with Similar Compounds

Ethyl 2,3,4,5-tetrafluorobenzoate can be compared with other fluorinated benzoates such as:

    Ethyl 2,3,5,6-tetrafluorobenzoate: Similar in structure but with different fluorine atom positions, leading to variations in reactivity and applications.

    Ethyl pentafluorobenzoate: Contains an additional fluorine atom, which further enhances its electron-withdrawing properties and reactivity.

    Ethyl 2,4,5-trifluorobenzoate:

The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct reactivity and stability characteristics, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 2,3,4,5-tetrafluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-2-15-9(14)4-3-5(10)7(12)8(13)6(4)11/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBHMXBYMQZRRLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379014
Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Molecular Weight

222.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122894-73-9
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3,4,5-tetrafluoro-, ethyl ester
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Record name Ethyl 2,3,4,5-tetrafluorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2H-tetrafluorobenzoate
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Synthesis routes and methods

Procedure details

A solution of 2,3,4,5-tetrafluorobenzoic acid (4.68 g, 24.1 mmol) in dichloromethane (50 mL) at 0° C. is treated with oxalyl chloride (11.5 mL, 132 mmol) followed by N,N-dimethylformamide (4 drops). The mixture is stirred at 0° C. for 5 minutes and then at room temperature for 1.5 hours. The mixture is concentrated to dryness and subsequently co-evaporated from benzene. The resulting acid chloride is diluted with dichloromethane (50 mL), cooled to 0° C., and anhydrous ethanol (15.0 mL, 256 mmol) is added dropwise. The resulting solution is stirred at room temperature for 4.5 hours, then poured into saturated NaHCO3 and extracted with chloroform. The combined organic extracts are washed with brine, dried over Na2SO4, filtered, and concentrated under vacuum to afford the title compound (5.37 g). 1H NMR (CDCl3): δ 7.67–7.55 (m, 1H), 4.42 (q, 2H), 1.41 (t, 3H).
Quantity
4.68 g
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11.5 mL
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50 mL
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15 mL
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reactant
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0 (± 1) mol
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